molecular formula C17H26O2 B484884 Benzyl decanoate CAS No. 42175-41-7

Benzyl decanoate

Cat. No. B484884
Key on ui cas rn: 42175-41-7
M. Wt: 262.4g/mol
InChI Key: ZSAYVPCIKVBDRI-UHFFFAOYSA-N
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Patent
US04780542

Procedure details

A solution of 1.722 g. (0.01 mole) of decanoic acid and 1.5 ml triethylamine in 25 ml water was prepared by warming on a water bath. The solution was rapidly cooled in an ice-salt bath while stirring. After the temperature of about -2° C. was reached, 1.0 ml. ethyl chloroformate was slowly added along with about 2 g. of crushed ice. Stirring was continuted for an additional hour (internal temperature was maintained) between 0 and -2° C.). Finally 1.5 ml. benzyl alcohol was added. Stirring of the reaction mixture was continued for 1/2 hour on a 60° water bath. After cooling, the ester was extracted twice by 30 ml ether, washed with sodium, bicarbonate solution then with water. After drying and evaporation of the solvent, the ester was distilled under reduced pressure to give 2.574 g. (99% yield) of benzyldecanoate. B.P. 208-210/15 mm. Anal. Calcd. for C17H26O2 :c, 77.82; H, 9.98. Found: C, 77.69; H, 10.03.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
C(N([CH2:6][CH3:7])CC)C.Cl[C:9]([O:11][CH2:12][CH3:13])=[O:10].[CH2:14](O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH2:22]>>[C:12]([OH:22])(=[O:11])[CH2:13][CH2:19][CH2:20][CH2:15][CH2:16][CH2:17][CH2:18][CH2:6][CH3:7].[CH2:12]([O:11][C:9](=[O:10])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:15][CH2:14][CH2:6][CH3:7])[C:13]1[CH:19]=[CH:20][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming on a water bath
TEMPERATURE
Type
TEMPERATURE
Details
The solution was rapidly cooled in an ice-salt bath
CUSTOM
Type
CUSTOM
Details
After the temperature of about -2° C.
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continuted for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
(internal temperature was maintained) between 0 and -2° C.)
STIRRING
Type
STIRRING
Details
Stirring of the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the ester was extracted twice by 30 ml ether
WASH
Type
WASH
Details
washed with sodium, bicarbonate solution
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
the ester was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 2.574 g

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mol
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CCCCCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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